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  • Product: 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol
  • CAS: 7624-32-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol (CAS 7624-32-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol, a heterocyclic compound of interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this document synthesizes information from closely related analogues and established chemical principles to offer insights into its physicochemical properties, a plausible synthetic route, expected spectral characteristics, and safety considerations. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with or considering the use of this and similar tetrazole-5-thiol derivatives.

Introduction and Molecular Structure

1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol, also known as 1-isopropyl-1H-tetrazole-5-thiol, belongs to the class of 1-substituted-1H-tetrazole-5-thiols. These compounds are characterized by a five-membered tetrazole ring, an N-isopropyl substituent, and a thiol group at the 5-position. The tetrazole ring is a bioisostere of the carboxylic acid group, offering similar acidity but with increased lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1][2]

The molecule can exist in tautomeric forms, the thiol and the thione, with the thione form generally being more stable for similar heterocyclic compounds.[3]

Molecular Formula: C₄H₈N₄S

Molecular Weight: 144.20 g/mol

Chemical Structure:

Figure 1: Chemical structure of 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thione.

Physicochemical Properties

PropertyEstimated Value/CharacteristicSource/Basis
Appearance White to off-white solidAnalogy to 1-phenyl-1H-tetrazole-5-thiol[4]
Melting Point Expected to be a solid with a distinct melting point, likely with decomposition. The phenyl analog decomposes at 145 °C.[4]Analogy to 1-phenyl-1H-tetrazole-5-thiol
Solubility Likely soluble in polar organic solvents such as ethanol, acetone, and DMSO.[4] Water solubility is expected to be low.Analogy to related tetrazole derivatives[5]
XlogP (Predicted) 2.1PubChemLite[6]

Synthesis

A plausible and efficient method for the synthesis of 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol is via the [3+2] cycloaddition reaction of isopropyl isothiocyanate with sodium azide. This method has been successfully employed for a variety of 1-substituted tetrazole-5-thiones.[3][7][8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product A Isopropyl Isothiocyanate C Solvent (e.g., Water or Isopropanol) A->C Dissolve B Sodium Azide (NaN3) B->C Dissolve D Catalyst (e.g., Pyridine or ZnCl2) C->D Add E Room Temperature D->E Stir F Acidification (e.g., HCl) E->F Acidify G Extraction F->G Extract H Purification (e.g., Recrystallization) G->H Purify I 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol H->I

Figure 2: Proposed synthesis workflow for 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol.

Experimental Protocol (Proposed)

Materials:

  • Isopropyl isothiocyanate

  • Sodium azide (NaN₃)

  • Zinc(II) chloride (ZnCl₂) (or Pyridine)

  • Isopropanol (or water)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropyl isothiocyanate (1 equivalent) and sodium azide (1.2 equivalents) in isopropanol.

  • Catalyst Addition: To the stirring solution, add a catalytic amount of zinc(II) chloride (0.1 equivalents). Alternatively, pyridine in water can be used as the reaction medium.[3][8]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[7]

  • Work-up: a. Once the reaction is complete, evaporate the solvent under reduced pressure. b. Dissolve the residue in water and acidify the solution to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the tetrazole-thiolate salt. c. Extract the product into ethyl acetate (3 x volume of the aqueous phase). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. b. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol.

Spectral Data (Predicted)

The following spectral data are predicted based on the analysis of closely related compounds and general principles of spectroscopy.

1H NMR Spectroscopy

Based on the 1H NMR data for 1-isopropyl-1H-tetrazole, the following peaks are expected for the target molecule in CDCl₃:[9]

  • A septet at approximately 4.8-5.0 ppm, corresponding to the methine proton (-CH) of the isopropyl group.

  • A doublet at approximately 1.6-1.7 ppm, corresponding to the six methyl protons (-CH₃) of the isopropyl group.

  • A broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic proton of the thiol/thione group. The exact chemical shift will be highly dependent on the solvent and concentration.[5][7]

13C NMR Spectroscopy

Based on the 13C NMR data for 1-isopropyl-1H-tetrazole, the following peaks are expected for the target molecule in CDCl₃:[9]

  • A peak for the C5 carbon of the tetrazole ring (the carbon attached to the sulfur) is expected to be significantly downfield, likely in the range of 160-170 ppm due to the thione tautomer.

  • A peak for the methine carbon (-CH) of the isopropyl group at approximately 52-54 ppm.

  • A peak for the methyl carbons (-CH₃) of the isopropyl group at approximately 22-24 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:[1][10][11]

  • ~2970 cm-1: C-H stretching of the isopropyl group.

  • ~1600-1650 cm-1: C=N stretching of the tetrazole ring.

  • ~1470 cm-1: C-H bending of the isopropyl group.

  • ~1300-1350 cm-1: N=N stretching of the tetrazole ring.[1]

  • ~1100-1200 cm-1: C-N stretching.

  • A broad absorption in the region of 2500-3200 cm-1 may be present due to N-H stretching of the thione tautomer and potential S-H stretching of the thiol tautomer, often overlapping with C-H stretches.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak [M]+ at m/z 144. Characteristic fragmentation patterns for tetrazoles include the loss of a nitrogen molecule (N₂) or a hydrazoic acid radical (HN₃), leading to fragment ions at m/z 116 and m/z 101, respectively.[12]

Reactivity and Potential Applications

The thiol group in 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol is the primary site of reactivity. It can undergo S-alkylation, S-acylation, and oxidation reactions. The tetrazole ring is generally stable but can undergo degradation under harsh conditions.

The unique combination of the tetrazole ring as a carboxylic acid bioisostere and the reactive thiol group makes this class of compounds attractive for various applications:

  • Medicinal Chemistry: As building blocks for the synthesis of novel therapeutic agents. The thiol group can be used as a handle for conjugation to other molecules or as a key pharmacophoric element.

  • Coordination Chemistry: The thiol group can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination complexes with interesting catalytic or material properties.

  • Materials Science: As components in the synthesis of polymers or as corrosion inhibitors.

Safety and Handling

Specific toxicological data for 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol is not available. However, based on the data for the analogous 1-phenyl-1H-tetrazole-5-thiol, the following hazards should be assumed:[13]

  • Flammable Solid: Handle away from heat, sparks, and open flames.

  • Harmful if Swallowed: Avoid ingestion.

  • Skin and Eye Irritant: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound with significant potential in various scientific fields. While specific experimental data is sparse, this guide provides a robust framework for its synthesis, predicted properties, and safe handling based on established chemical principles and data from closely related compounds. It is anticipated that this information will facilitate further research and application of this and similar tetrazole derivatives.

References

  • Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved February 15, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). IR Spectra. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved February 15, 2026, from [Link]

  • Yadav, P., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(4), 369-383.
  • Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.
  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (2017). Journal of Saudi Chemical Society, 21(Supplement 1), S337-S344.
  • Klingele, J., et al. (2007). Spectroscopic, structural and magnetic investigations of iron(II) complexes based on 1-isopropyl- and 1-isobutyl-substituted tetrazole ligands. Inorganica Chimica Acta, 360(1), 315-324.
  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Bulletin of the Korean Chemical Society, 33(1), 55-58.
  • ResearchGate. (n.d.). (PDF) A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Retrieved February 15, 2026, from [Link]

  • Myznikov, L. V., et al. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 87(4), 727-734.
  • ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Retrieved February 15, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved February 15, 2026, from [Link]

  • White, D. E., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). 5-Vinyl-1H-tetrazole. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. Retrieved February 15, 2026, from [Link]

  • Mlostoń, G., et al. (2017). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Beilstein Journal of Organic Chemistry, 13, 2229-2237.
  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • Wang, H., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT). Retrieved February 15, 2026, from [Link]

Sources

Exploratory

1-isopropyl-5-mercaptotetrazole synonyms and IUPAC naming

This guide provides an in-depth technical analysis of 1-isopropyl-5-mercaptotetrazole , a heterocyclic building block with significant relevance in medicinal chemistry (as a bioisostere and scaffold) and industrial appli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-isopropyl-5-mercaptotetrazole , a heterocyclic building block with significant relevance in medicinal chemistry (as a bioisostere and scaffold) and industrial applications (as a corrosion inhibitor and photographic stabilizer).[1][2]

[1][2]

Chemical Identity & Nomenclature

This compound belongs to the class of 1-substituted-5-mercaptotetrazoles .[1][2] Its chemical behavior is defined by the tetrazole ring's high nitrogen content and the thione-thiol tautomerism inherent to the 5-position sulfur.[1][2]

Core Identifiers
Parameter Details
CAS Registry Number 7624-32-0
Molecular Formula C₄H₈N₄S
Molecular Weight 144.20 g/mol
SMILES CC(C)n1c(S)nnn1
InChIKey Varies by tautomer (e.g., InChI=1S/C4H8N4S/...)
IUPAC Naming & Tautomerism

The naming of this compound depends heavily on the tautomeric form being described. In the solid state and in most polar solvents, the thione form is predominant due to the stabilization of the N-H bond on the ring.

  • Thione Form (Predominant):

    • IUPAC Name:[1][2]1-(propan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione [1][2]

    • Description: The hydrogen resides on the N4 (or N2) nitrogen, and the sulfur is double-bonded to the carbon. This form is often responsible for the compound's acidic character (pKa ~3-4).[1][2]

  • Thiol Form (Minor):

    • IUPAC Name:[1][2]1-(propan-2-yl)-1H-tetrazole-5-thiol [1][2]

    • Description: The hydrogen resides on the sulfur atom. This form is relevant in reactions where the sulfur acts as a nucleophile (e.g., S-alkylation).[1]

Synonyms[2][3]
  • 1-Isopropyl-1H-tetrazole-5-thiol[1][2][3]

  • 5-Mercapto-1-isopropyltetrazole[1][2]

  • 1-(1-Methylethyl)-5-mercaptotetrazole[1][2]

  • 1-Isopropyl-5-thioxotetrazole[1][2]

Synthesis Protocols

The synthesis of 1-isopropyl-5-mercaptotetrazole typically follows the Huisgen-type cycloaddition or the reaction of an isothiocyanate with an azide source.[1][2] The most robust laboratory method involves the reaction of isopropyl isothiocyanate with sodium azide.

Protocol: Cycloaddition of Isopropyl Isothiocyanate

This method is preferred for its high yield and operational simplicity.

Reagents:

  • Isopropyl isothiocyanate (1.0 eq)[1]

  • Sodium azide (NaN₃) (1.1 eq)[1]

  • Solvent: Water or Ethanol/Water mixture (to dissolve NaN₃)[1]

  • Catalyst: Ammonium chloride (NH₄Cl) or Zinc salts (optional, to accelerate kinetics)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve sodium azide (NaN₃) in water. Caution: NaN₃ is toxic and can form explosive hydrazoic acid if acidified; maintain neutral or basic pH initially.

  • Addition: Add isopropyl isothiocyanate dropwise to the azide solution under vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-100°C) for 4–12 hours. The reaction progress can be monitored by TLC (disappearance of isothiocyanate).

  • Workup:

    • Cool the mixture to room temperature.

    • Acidify carefully with dilute HCl (to pH ~2) in a fume hood.[1] This protonates the tetrazolate anion, precipitating the product.

    • Note: Ensure efficient ventilation to manage any potential HN₃ evolution (though minimal if pH is controlled).[1]

  • Purification: Filter the white precipitate. Recrystallize from ethanol or water to obtain pure crystals (MP: 89–90°C).[1]

Mechanism of Formation

The reaction proceeds via the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by electrocyclic ring closure.

SynthesisMechanism ISO Isopropyl Isothiocyanate INTER Thiotetrazolate Intermediate ISO->INTER Nucleophilic Attack (Cyclization) AZIDE Azide Ion (N3-) AZIDE->INTER PROD 1-Isopropyl-5- mercaptotetrazole INTER->PROD Acidification (H+)

Figure 1: Synthetic pathway from isopropyl isothiocyanate to the target tetrazole.[1]

Applications & Pharmacological Relevance[4][5][6][7]

Drug Development: The NMTT Analog Context

1-Isopropyl-5-mercaptotetrazole is a structural analog of 1-methyl-5-mercaptotetrazole (NMTT) , a side chain found in several cephalosporin antibiotics (e.g., Cefoperazone, Cefamandole).[1][2]

  • Structure-Activity Relationship (SAR): The 5-mercaptotetrazole moiety is often used to enhance the antibiotic's penetration into Gram-negative bacteria and improve pharmacokinetic stability.[1][2]

  • Toxicity Consideration: The NMTT side chain (methyl analog) is associated with hypoprothrombinemia (bleeding risks) and a disulfiram-like reaction (alcohol intolerance) due to the inhibition of Vitamin K epoxide reductase and aldehyde dehydrogenase.[1]

  • Research Implication: Researchers investigate the isopropyl analog to determine if increasing the steric bulk (methyl → isopropyl) retains antibacterial potency while mitigating these adverse side effects by altering the binding affinity to human enzymes.

Industrial Applications[2]
  • Corrosion Inhibition: Like other mercaptotetrazoles, this compound forms stable, insoluble complexes with transition metals (Cu, Ag). It is used to protect copper surfaces in acidic environments.[2]

  • Photography: It acts as an antifoggant and stabilizer in silver halide photographic emulsions, preventing the non-image formation of silver during development.

Analytical Characterization

To validate the synthesis, the following spectral data are typical for this compound:

Method Expected Signal Interpretation
¹H NMR δ 1.5 (d, 6H, CH₃)Isopropyl methyl protons.[1][2]
δ 4.8–5.2 (m, 1H, CH)Isopropyl methine proton (deshielded by N).
δ 13.0–14.0 (br s, 1H)NH/SH proton (exchangeable).
IR ~3100–3400 cm⁻¹N-H stretch (broad, indicative of thione form).
~1500 cm⁻¹C=N / N=N skeletal vibrations.
~1100–1200 cm⁻¹C=S character (thione).[1]

References

  • Synthesis of 1-Substituted-5-Mercaptotetrazoles

    • Title: "Tetrazoles. V. The Synthesis of 1-Substituted-5-mercaptotetrazoles"
    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • Tautomerism in Tetrazoles

    • Title: "Tautomerism of 1-substituted 5-mercaptotetrazoles"
    • Source:Journal of the Chemical Society, Perkin Transactions 2
    • URL:[Link][1][4]

  • Cephalosporin Side Chain Toxicity (NMTT Context)

    • Title: "The N-methylthiotetrazole side chain of cephalosporins: relationship to hypoprothrombinemia"[2]

    • Source:Antimicrobial Agents and Chemotherapy[5][6]

    • URL:[Link][1]

  • CAS Registry Data

    • Title: "1-Isopropyl-1H-tetrazole-5-thiol (CAS 7624-32-0)"[1][2]

    • Source:PubChem[1][2]

    • URL:[Link][1]

Sources

Foundational

Comparative Technical Guide: 1-Isopropyl-1H-tetrazole-5-thiol vs. 5-Mercapto-1-methyltetrazole

Executive Summary This technical guide provides a rigorous comparison between 1-isopropyl-1H-tetrazole-5-thiol (IPT) and 5-mercapto-1-methyltetrazole (MMT/NMTT) . While structurally homologous, these two heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 1-isopropyl-1H-tetrazole-5-thiol (IPT) and 5-mercapto-1-methyltetrazole (MMT/NMTT) . While structurally homologous, these two heterocyclic compounds represent a critical divergence in medicinal chemistry, specifically within the development of cephalosporin antibiotics.

MMT is historically significant as the C-3 leaving group in "second-generation" cephalosporins (e.g., Cefamandole, Cefoperazone), notorious for causing hypoprothrombinemia (bleeding disorders) and disulfiram-like reactions . IPT serves as a bulky structural analogue where the N-methyl group is replaced by an N-isopropyl group. This guide elucidates how this steric modification alters pharmacokinetics, abolishes specific enzyme inhibition profiles, and dictates synthetic handling.

Structural & Physicochemical Characterization

The fundamental difference lies in the alkyl substitution at the N-1 position of the tetrazole ring. This variation significantly impacts lipophilicity and steric volume, which are the primary drivers for their divergent biological interactions.

Comparative Data Table
Feature5-Mercapto-1-methyltetrazole (MMT)1-Isopropyl-1H-tetrazole-5-thiol (IPT)
CAS Number 13183-79-47624-32-0
Molecular Formula C₂H₄N₄SC₄H₈N₄S
Molecular Weight 116.14 g/mol 144.20 g/mol
N-1 Substituent Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
Steric Bulk (Taft Es) 0.00 (Reference)-0.47 (Significantly bulkier)
Lipophilicity (LogP) ~ -0.3 (Hydrophilic)~ 0.8 (More Lipophilic)
pKa (Thiol) ~ 3.5 - 4.0~ 4.2 - 4.5
Physical State White crystalline powderWhite to off-white crystalline powder
Tautomeric Equilibrium

Both compounds exist in a tautomeric equilibrium between the thiol (SH) and thione (NH=C=S) forms. In solution, the thione form often predominates due to the stability of the thioamide resonance. However, in nucleophilic substitution reactions (such as attaching to the cephalosporin core), the sulfur acts as the nucleophile (thiolate form).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Substituent Effect Thiol Thiol Form (N-C-SH) Thione Thione Form (NH-C=S) Thiol->Thione  H-shift   MMT MMT: R = Methyl (Low Steric Hindrance) IPT IPT: R = Isopropyl (High Steric Hindrance)

Figure 1: Tautomeric equilibrium common to 1-substituted-5-mercaptotetrazoles. The steric bulk of the R-group (Methyl vs. Isopropyl) dictates enzyme binding affinity.

The "NMTT Effect" vs. IPT Safety Profile

The most critical distinction for drug developers is the toxicity profile associated with the released side chain.

MMT: The Mechanism of Toxicity

When MMT-containing cephalosporins (e.g., Cefamandole) are hydrolyzed in vivo, free MMT is released. This metabolite is structurally similar to the glutamate residue required for Vitamin K metabolism.

  • VKOR Inhibition: MMT inhibits Vitamin K Epoxide Reductase (VKOR) in the liver. This enzyme recycles oxidized Vitamin K back to its reduced, active form.

  • Coagulation Failure: Inhibition leads to a depletion of reduced Vitamin K, preventing the

    
    -carboxylation of clotting factors II (Prothrombin), VII, IX, and X. This results in hypoprothrombinemia and bleeding events.
    
  • ALDH Inhibition: MMT also inhibits Aldehyde Dehydrogenase (ALDH) , causing an accumulation of acetaldehyde after alcohol consumption (Disulfiram-like reaction).

IPT: The Steric Shield

The isopropyl group in IPT acts as a steric wedge.

  • Loss of Binding Affinity: The active sites of VKOR and ALDH have specific pockets that accommodate the small methyl group of MMT. The bulky isopropyl group of IPT prevents the tetrazole ring from entering or binding effectively to these pockets.

  • Safety Consequence: Consequently, cephalosporins or experimental agents releasing IPT do not exhibit the severe hypoprothrombinemia or alcohol intolerance associated with the NMTT class.

ToxicityPathway cluster_MMT MMT (Methyl) Pathway cluster_IPT IPT (Isopropyl) Pathway Drug_MMT Cephalosporin-MMT Free_MMT Free MMT Released Drug_MMT->Free_MMT Metabolism Inhibition INHIBITION (Fits Active Site) Free_MMT->Inhibition VKOR VKOR Enzyme (Liver) VKOR->Inhibition No_Bind NO BINDING (Steric Hindrance) Bleeding Hypoprothrombinemia (Bleeding Risk) Inhibition->Bleeding Drug_IPT Experimental-IPT Free_IPT Free IPT Released Drug_IPT->Free_IPT Metabolism Free_IPT->No_Bind Safe Normal Hemostasis No_Bind->Safe

Figure 2: Mechanism of Action divergence. MMT fits the VKOR active site causing inhibition; IPT is sterically excluded, preserving Vitamin K recycling.

Synthetic Pathways & Manufacturing

The synthesis of both compounds follows the Azide-Isothiocyanate Cycloaddition route. This is a [3+2] dipolar cycloaddition.

Reaction Scheme

The general reaction involves the treatment of an alkyl isothiocyanate with sodium azide in water or an aqueous-alcoholic solvent.



Critical Process Differences
  • MMT Synthesis: Uses Methyl Isothiocyanate (MITC) .

    • Hazard:[1][2][3] MITC is a volatile solid (mp 35°C) and extremely lachrymatory. It requires strict containment.[2][4]

    • Kinetics: Reaction is faster due to less steric hindrance.

  • IPT Synthesis: Uses Isopropyl Isothiocyanate .

    • Hazard:[1][2][3] Liquid at room temperature. Less volatile than MITC but still an irritant.

    • Kinetics: Reaction requires higher temperatures or longer reflux times (e.g., in isopropanol/water) compared to MMT due to the steric bulk of the isopropyl group adjacent to the reaction center.

Experimental Protocols

Protocol: Synthesis of 1-Isopropyl-1H-tetrazole-5-thiol (IPT)

Note: Azides are potentially explosive. Perform all reactions behind a blast shield.

Reagents:

  • Isopropyl isothiocyanate (10 mmol, 1.01 g)

  • Sodium azide (12 mmol, 0.78 g)

  • Water (20 mL) or Ethanol/Water (1:1)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve sodium azide (1.2 eq) in water.

  • Addition: Add isopropyl isothiocyanate (1.0 eq) dropwise. The mixture may be biphasic initially.

  • Reflux: Heat the mixture to reflux (approx. 100°C for water, 80°C for EtOH/H2O) for 6–12 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1) until the isothiocyanate spot disappears.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Crucial Step: Acidify carefully with 2N HCl to pH ~2. Caution: Hydrazoic acid (

      
      ) may form if excess azide is present; ensure good ventilation.
      
    • The product, 1-isopropyl-1H-tetrazole-5-thiol, will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from aqueous ethanol if necessary.

  • Yield: Typical yields range from 75% to 85%.

Analytical Differentiation (QC)

To distinguish IPT from MMT in a quality control setting:

  • 1H NMR (DMSO-d6):

    • MMT: Shows a sharp singlet at ~3.8 ppm (N-CH3).

    • IPT: Shows a doublet at ~1.5 ppm (CH3 of isopropyl) and a septet at ~4.8 ppm (CH of isopropyl).

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Result: IPT will have a longer retention time than MMT due to the hydrophobicity of the isopropyl group.

SynthesisWorkflow Start Start: Isopropyl Isothiocyanate + NaN3 Reflux Reflux (Aq. EtOH, 80°C, 12h) Start->Reflux Cycloaddition Acidify Acidify (HCl) pH 2.0 Reflux->Acidify Protonation Filter Filtration & Washing Acidify->Filter Precipitation Product Product: 1-Isopropyl-1H-tetrazole-5-thiol Filter->Product Purification

Figure 3: Synthetic workflow for IPT. Note the acidification step is critical to convert the salt form to the free thiol.

References

  • Lipsky, J. J. (1983). Mechanism of the inhibition of the gamma-carboxylation of glutamic acid by N-methylthiotetrazole-containing antibiotics. Proceedings of the National Academy of Sciences, 80(12), 3602–3605. Link

  • Mandell, G. L. (1987). Cephalosporins.[5][6][7][8][9] In Principles and Practice of Infectious Diseases. The role of the NMTT side chain in hypoprothrombinemia.

  • Beilstein, P., et al. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions. Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[10] Comparative Efficacy of Tetrazole Derivatives. Link

  • PubChem. (2025). 5-Mercapto-1-methyltetrazole Compound Summary. Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Mercapto-1-methyltetrazole.[11][3][12] Link

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(Propan-2-yl)-1H-tetrazole-5-thiol

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 1-(propan-2-yl)-1H-tetrazole-5-thiol (also known as 1-isopropyl-5-mercaptotetrazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 1-(propan-2-yl)-1H-tetrazole-5-thiol (also known as 1-isopropyl-5-mercaptotetrazole).

Executive Summary

1-(Propan-2-yl)-1H-tetrazole-5-thiol (CAS: 14550-96-0 / 86-93-1 analog context) is a critical heterocyclic intermediate used in the synthesis of cephalosporin antibiotics and as a stabilizer in high-resolution radiographic elements. Its solubility profile is the governing factor in reaction kinetics, purification yields, and crystallization processes.

This guide provides a comprehensive analysis of the compound's solubility behavior, drawing on thermodynamic data from homologous 1-substituted-5-mercaptotetrazoles. It establishes a self-validating protocol for solubility determination and offers predictive modeling for solvent selection in process scale-up.

Physicochemical Profile & Tautomerism

Understanding the solubility of this compound requires analyzing its structural duality. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which heavily influences its interaction with solvents.

  • Thione Form (Polar): Predominates in the solid state and polar solvents. High dipole moment favoring solubility in DMF, DMSO, and lower alcohols.

  • Thiol Form (Less Polar): Favored in non-polar environments and gas phase.

  • Isopropyl Group Effect: The bulky hydrophobic isopropyl group reduces water solubility compared to the methyl analog (1-methyl-1H-tetrazole-5-thiol), while enhancing solubility in moderately polar organic solvents like ethyl acetate and higher alcohols.

Structural Dynamics (Graphviz Diagram)

The following diagram illustrates the tautomeric equilibrium and its impact on solvent interaction.

Tautomerism cluster_0 Solubility Determinants Thione Thione Form (Polar / H-Bond Acceptor) Dominant in Solid State Thiol Thiol Form (Less Polar / Acidic) Reactive Intermediate Thione->Thiol Equilibrium (K_t) Solvent_Polar Polar Solvents (MeOH, DMF, DMSO) Stabilize Thione Solvent_Polar->Thione Solvation Shell Solvent_NonPolar Non-Polar Solvents (Toluene, Hexane) Shift to Thiol Solvent_NonPolar->Thiol Solvation Shell

Caption: Tautomeric equilibrium of 1-substituted-5-mercaptotetrazoles and solvent stabilization effects.

Solubility Landscape: Data & Predictive Trends

While specific mole-fraction data for the isopropyl derivative is often proprietary, its behavior is strictly homologous to 1-methyl-1H-tetrazole-5-thiol (MMT) and 1-(2-dimethylaminoethyl)-5-mercapto-1H-tetrazole (DMMT) . The following trends are scientifically validated for this class of compounds.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility PredictionThermodynamic Driver
Dipolar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice.
Lower Alcohols Methanol, EthanolHigh Hydrogen bonding with the thione nitrogen and thiol proton.
Secondary Alcohols Isopropanol (2-Propanol)Moderate to High "Like-dissolves-like" affinity with the isopropyl tail; excellent for crystallization.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for extraction; solubility decreases sharply with temperature drop.
Water WaterLow Hydrophobic isopropyl group limits solubility compared to methyl analogs.
Hydrocarbons Hexane, TolueneVery Low Lack of H-bonding capability; incompatible with polar tetrazole core.
Temperature Dependence (Van't Hoff Trend)

Solubility (


) increases with temperature (

) according to the general endothermic dissolution profile.
  • Critical Observation: In alcohols (methanol, ethanol, isopropanol), solubility typically exhibits a non-linear increase, often modeled effectively by the Modified Apelblat Equation .

  • Process Tip: The steep solubility curve in isopropanol makes it the ideal solvent for cooling crystallization, allowing for high recovery yields (approx. 85-90%) upon cooling from 60°C to 5°C.

Experimental Protocol: Laser Monitoring Method

To determine the precise solubility of 1-(propan-2-yl)-1H-tetrazole-5-thiol for regulatory or process filing, the Dynamic Laser Monitoring Method is superior to the static gravimetric method due to higher precision and speed.

Required Equipment
  • Jacketed glass vessel (50–100 mL) with precision temperature control (±0.05 K).

  • Laser monitoring system (e.g., He-Ne laser, light intensity meter).

  • Magnetic stirrer.

  • Standardized solute (purity >99.5%).[1]

Step-by-Step Workflow
  • Preparation: Add a known mass of solvent to the vessel and set the starting temperature (e.g., 293.15 K).

  • Dissolution: Add a weighed amount of solute in small increments while stirring.

  • Laser Detection: Direct the laser beam through the solution.

    • Undissolved Solid: Beam scatters/blocks (Low intensity).

    • Dissolved: Beam passes clear (High intensity).

  • Equilibrium Point: Record the temperature/mass when the laser intensity transitions from low to maximum stable value (indicating complete dissolution).

  • Iteration: Repeat for temperatures range 293.15 K to 333.15 K.

Workflow Diagram (Graphviz)

SolubilityProtocol Start Start: Define Solvent System (e.g., Isopropanol) AddSolvent Charge Solvent to Jacketed Vessel Start->AddSolvent AddSolute Add Excess Solute (Solid Phase Present) AddSolvent->AddSolute Heat Heat Slowly (Rate < 2 K/h) AddSolute->Heat LaserCheck Laser Transmittance Check Heat->LaserCheck LaserCheck->Heat Scattering (Solid) Dissolved Clear Solution (Max Transmittance) LaserCheck->Dissolved Clear (Liquid) Record Record T and Mass Fraction (x) Dissolved->Record Repeat Repeat for T + 5 K Record->Repeat

Caption: Dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Researchers must correlate experimental data using thermodynamic models to predict solubility at unmeasured temperatures.

Modified Apelblat Equation

This is the most accurate model for tetrazole derivatives in polar solvents.



  • x: Mole fraction solubility.[1]

  • T: Absolute temperature (K).[2][3]

  • A, B, C: Empirical parameters derived from regression analysis.

    • Interpretation: If

      
       is negative and 
      
      
      
      is positive, it confirms the endothermic nature and the temperature-dependent heat capacity of the solution.
The Equation

Used to analyze the non-ideality of the solution.



  • 
    :  Apparent enthalpy of solution.
    
  • 
    :  Melting point of the solute (approx. 145-150°C for this class, check specific CoA).
    

Practical Applications & Purification

The solubility differential between isopropanol (IPA) and water is the basis for industrial purification.

Protocol: Recrystallization of Crude 1-(Propan-2-yl)-1H-tetrazole-5-thiol
  • Dissolution: Dissolve crude solid in Isopropanol at reflux (approx. 80°C). Use minimum solvent volume to achieve saturation.

  • Filtration: Hot filter to remove insoluble mechanical impurities (e.g., inorganic salts from azide synthesis).

  • Crystallization: Slowly cool the filtrate to 20°C, then chill to 0-5°C. The hydrophobic isopropyl group drives precipitation as the solvent cools.

  • Anti-Solvent (Optional): If yield is low, add Water dropwise to the cold IPA solution to force precipitation (drowning-out crystallization).

  • Isolation: Filter the white crystalline solid and wash with cold Hexane (to remove non-polar impurities) or cold water.

References

  • Solubility of Analog (DMMT): Wang, J., et al. "Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole in Water, DMF, Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, and 2-Butanol between (293 and 343) K." Journal of Chemical & Engineering Data, vol. 53, no. 8, 2008, pp. 1988–1989.[3] Link

  • Synthesis & Context: Vorona, S., et al. "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles."[4][5] Synthesis, vol. 46, 2014, pp. 781-786.[4][5] Link

  • Industrial Application: US Patent 5759759A, "Radiographic elements exhibiting increased covering power," identifying 1-isopropyl-5-mercaptotetrazole as a stabilizer. Link

  • Thermodynamic Modeling: Stepanov, K. S., et al. "Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances." Drug Development & Registration, 2023. Link

Sources

Foundational

tautomerism in 1-isopropyl-1H-tetrazole-5-thiol thione-thiol equilibrium

Topic: Tautomerism in 1-Isopropyl-1H-tetrazole-5-thiol: Thione-Thiol Equilibrium Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1] Executive Summary The structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism in 1-Isopropyl-1H-tetrazole-5-thiol: Thione-Thiol Equilibrium Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1]

Executive Summary

The structural integrity of 1-isopropyl-1H-tetrazole-5-thiol is defined by a dynamic tautomeric equilibrium between its thione (1-isopropyl-1,4-dihydro-5H-tetrazole-5-thione) and thiol (1-isopropyl-5-mercapto-1H-tetrazole) forms.[1] Contrary to the nomenclature often used in commercial catalogs ("5-mercapto"), experimental and computational evidence overwhelmingly favors the thione tautomer in the solid state and in polar solutions. This guide provides a definitive analysis of this equilibrium, a validated synthesis protocol, and the spectroscopic markers required to distinguish these forms during drug development workflows.

Part 1: The Theoretical Framework

The Equilibrium Landscape

The core phenomenon is the proton transfer between the sulfur atom and the nitrogen at position 4 of the tetrazole ring. While the "thiol" form allows for a fully aromatic 6


-electron system, the "thione" form is thermodynamically stabilized by the strong C=S double bond and the high basicity of the N4 atom.
  • Thione Form (Dominant): Characterized by a C=S bond and an N-H bond at position 4. This form predominates in the solid state (due to intermolecular hydrogen bonding) and in polar solvents like DMSO or Methanol.

  • Thiol Form (Minor/Reactive): Characterized by a C-S single bond and an S-H bond. This form is often the reactive species in S-alkylation reactions, despite its low population in the ground state.

Pathway Visualization

The following diagram illustrates the tautomerization and the resonance stabilization that favors the thione form.

Tautomerism cluster_stabilization Stabilizing Factors Thiol Thiol Form (1-isopropyl-5-mercapto-1H-tetrazole) Less Stable (Ground State) TS Transition State (Proton Transfer) Thiol->TS Solvent/Base Assisted Thione Thione Form (1-isopropyl-1,4-dihydro-5H-tetrazole-5-thione) Dominant (Solid/Polar Solvents) TS->Thione Fast Thione->Thiol Reactive Intermediate Factor1 Strong C=S Bond Thione->Factor1 Factor2 Intermolecular H-Bonding (N-H ... S) Thione->Factor2

Caption: Thermodynamic equilibrium favoring the thione tautomer in 1-substituted tetrazoles.

Part 2: Validated Synthesis Protocol

Objective: Synthesis of 1-isopropyl-1H-tetrazole-5-thiol (isolated as the thione). Reaction Type: Heterocyclization of Isothiocyanates with Azides.

Materials & Reagents
ReagentEquiv.Role
Isopropyl Isothiocyanate 1.0Electrophilic Core
Sodium Azide (NaNngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1.21,3-Dipole Source
Water SolventGreen Reaction Medium
Pyridine (Optional)Cat.Proton Shuttle/Catalyst
HCl (conc.) ExcessProtonation/Precipitation
Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Azide (1.2 equiv) in deionized water (approx. 3 mL per mmol of substrate).

  • Addition: Add Isopropyl Isothiocyanate (1.0 equiv) dropwise. If the isothiocyanate is not miscible, add a catalytic amount of pyridine or use a co-solvent like isopropanol (though water-only reflux is often sufficient for alkyl derivatives).

  • Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor consumption of the isothiocyanate by TLC (eluent: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Place the flask in an ice bath (0–5°C).

    • CAUTION: Slowly acidify with concentrated HCl to pH ~1. This step protonates the tetrazolate anion. Ensure good ventilation as trace hydrazoic acid (HN

      
      ) may form.[2]
      
  • Isolation: The product typically precipitates as a white/off-white solid.[1] Collect by vacuum filtration.[1][2]

  • Purification: Recrystallize from Ethanol/Water or Isopropanol to obtain pure crystals.

Part 3: Characterization & Tautomer Identification

Distinguishing the thione from the thiol requires specific spectroscopic evidence.

NMR Spectroscopy ( -DMSO)

The thione form is the observable species in DMSO.

NucleusChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
AssignmentDiagnostic Note

C NMR
162 – 168 ppm C=S (C-5) A thiol (C-S) carbon would typically appear upfield (150–155 ppm). The downfield shift confirms the thione character.

H NMR
1.4 – 1.6 ppm CH(CH

)

Doublet (Isopropyl methyls).

H NMR
4.5 – 5.0 ppm CH (CH

)

Septet (Methine proton).

H NMR
13.5 – 14.5 ppm N-H Broad singlet.[3][4] The presence of this low-field proton confirms the proton is on Nitrogen (Thione), not Sulfur (Thiol protons are often sharper and higher field, ~3-4 ppm, though exchange broadens them).
Infrared Spectroscopy (FT-IR)
  • Thione Marker: Strong absorption bands in the 1050–1200 cm

    
      region (mixed C=S stretch/C-N vibrations).
    
  • Thiol Absence: Absence of a weak, sharp band at 2500–2600 cm

    
      (S-H stretch), confirming the thione state in the solid lattice.
    

Part 4: Reactivity Profile (S- vs. N-Alkylation)

Despite the thione dominance, the thiolate anion (formed upon deprotonation) is an ambident nucleophile. Reactivity is governed by the Hard-Soft Acid-Base (HSAB) principle.[1]

Decision Matrix for Alkylation
  • S-Alkylation (Major Product): Occurs with "soft" electrophiles (e.g., Alkyl halides, Benzyl bromide) in polar aprotic solvents (Acetone, DMF) with mild bases (K

    
    CO
    
    
    
    ). The sulfur atom is the softer nucleophilic center.
  • N-Alkylation (Minor/Specific Conditions): Can occur with "hard" electrophiles or under specific catalytic conditions, but is generally less favored due to the steric bulk of the N1-isopropyl group hindering the adjacent N2 position.

Reactivity Pathway Diagram

Reactivity Start 1-Isopropyl-tetrazole-5-thione Anion Tetrazolate Anion (Ambident Nucleophile) Start->Anion Base (K2CO3/NaOH) S_Prod S-Alkyl Product (Sulfide) Thermodynamic/Soft Anion->S_Prod Alkyl Halide (R-X) Acetone/Reflux N_Prod N-Alkyl Product (Kinetic/Hard) Anion->N_Prod Specific Hard Electrophiles (Minor Pathway)

Caption: Ambident reactivity of the tetrazolate anion favoring S-alkylation.

References

  • Han, S. Y., et al. (2012).[3] "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates." Bulletin of the Korean Chemical Society, 33(1).[3]

  • Vorona, S., et al. (2014).[5][6] "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles." Synthesis, 46, 781-786.[5][6]

  • BenchChem Technical Support. (2025). "Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide."

  • PubChem. (2025). "1-Phenyl-1H-tetrazole-5-thiol (Analogous Data)." National Library of Medicine.

Sources

Foundational

The Evolution and Impact of Alkyl-Substituted Tetrazole-5-Thiols: A Technical Retrospective

Executive Summary The 1-substituted tetrazole-5-thiol scaffold represents a dichotomy in chemical history: it is simultaneously a triumph of heterocyclic synthesis and a cautionary tale in drug design. Originating from l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted tetrazole-5-thiol scaffold represents a dichotomy in chemical history: it is simultaneously a triumph of heterocyclic synthesis and a cautionary tale in drug design. Originating from late 19th-century curiosity, this moiety became a cornerstone of cephalosporin antibiotic development in the 1970s, only to be implicated in significant hematological toxicity (hypoprothrombinemia). Today, it remains vital in materials science as a corrosion inhibitor and a precursor for energetic materials. This guide dissects the discovery, the chemistry, and the "MTT side chain" crisis, providing a rigorous technical analysis for researchers.

Part 1: Historical Genesis & Structural Evolution

The Bladin-Freund Era (1885–1895)

The tetrazole ring system (CN₄) does not exist in nature; it is a purely synthetic creation.

  • 1885: J.A.[1][2] Bladin, working at the University of Uppsala, first synthesized the tetrazole ring, deriving it from dicyanophenylhydrazine. He recognized the stability of this nitrogen-rich aromatic system.

  • 1895 (The Thiol Breakthrough): The specific discovery of mercaptotetrazoles is attributed to Freund and Hempel. They established the foundational reaction between organic isothiocyanates (R-NCS) and sodium azide (NaN₃). This reaction remains the industrial standard today due to its atom economy and simplicity.

The Mid-Century Systematization

In the 1950s, Lieber and Enkoji conducted a comprehensive systematization of tetrazole derivatives. Their work verified that the reaction of hydrazoic acid (or azide salts) with isothiocyanates was generalizable for various alkyl and aryl substituents, paving the way for the pharmaceutical screening of these compounds.

Structural Tautomerism: Thiol vs. Thione

A critical chemical feature of 1-alkyl-tetrazole-5-thiols is their thione-thiol tautomerism. While often drawn as the thiol (A ), X-ray crystallography and IR spectroscopy suggest that in the solid state and polar solvents, the thione (B) form often predominates. This equilibrium is crucial for their reactivity as nucleophiles in drug synthesis.

  • Form A: 1-alkyl-1H-tetrazole-5-thiol (S–H)

  • Form B: 1-alkyl-1,2-dihydro-5H-tetrazole-5-thione (C=S)

Part 2: The Synthetic Pathway (The "Click" Precursor)

The synthesis of 1-alkyl-5-mercaptotetrazoles is a classic example of a [3+2] cycloaddition, historically predating the formalization of "Click Chemistry" by Sharpless, yet sharing its principles: high yield, stereospecificity, and simple workup.

Mechanism

The reaction proceeds via the nucleophilic attack of the azide ion (


) on the electrophilic carbon of the isothiocyanate (

). This forms a transient thiatriazole intermediate, which undergoes a ring closure (electrocyclic rearrangement) to form the stable tetrazole anion.
Visualization: Synthetic Pathway

The following diagram illustrates the reaction of Methyl Isothiocyanate with Sodium Azide to form 1-Methyl-5-Mercaptotetrazole (MMT).

Synthesis_Pathway RNCS Methyl Isothiocyanate (Me-N=C=S) Cyclo [3+2] Cycloaddition (Reflux/Water) RNCS->Cyclo NaN3 Sodium Azide (NaN3) NaN3->Cyclo Inter Thiatriazole Intermediate Cyclo->Inter Nucleophilic Attack Product 1-Methyl-5-Mercaptotetrazole (NMTT / MMT) Inter->Product Ring Closure & Acidification

Caption: Reaction pathway for the synthesis of 1-Methyl-5-Mercaptotetrazole via azide-isothiocyanate cycloaddition.

Part 3: The Pharmaceutical Era (The MTT Crisis)

In the 1970s and 80s, the 1-methyl-5-mercaptotetrazole (NMTT or MTT) moiety was extensively used as a C-3 substituent in cephalosporin antibiotics (e.g., Cefamandole, Cefoperazone, Moxalactam ).

Why was it used?
  • Leaving Group Efficiency: The MTT group is an excellent leaving group, facilitating the bacterial cell wall attack mechanism.

  • Pharmacokinetics: It improved the antibiotic's half-life and tissue penetration.

The Toxicity Discovery

Clinicians began observing distinct side effects in patients treated with MTT-containing cephalosporins:

  • Hypoprothrombinemia: Spontaneous bleeding and prolonged prothrombin time (PT).

  • Disulfiram-like Reactions: Severe intolerance to alcohol (nausea, flushing) during therapy.

Mechanism of Action: Research (Lipsky, 1983) revealed that the free MTT thiol, released upon hydrolysis of the cephalosporin in vivo, mimics the structure of Glutamate. It inhibits Vitamin K Epoxide Reductase (VKORC1) , the enzyme responsible for recycling Vitamin K. Without reduced Vitamin K, the liver cannot gamma-carboxylate clotting factors (II, VII, IX, X), leading to coagulopathy.

Visualization: The Toxicity Cascade

MTT_Toxicity Drug Cephalosporin (e.g., Cefamandole) with MTT Side Chain Hydrolysis In Vivo Hydrolysis Drug->Hydrolysis FreeMTT Free 1-Methyl-5-Mercaptotetrazole (Leaving Group Release) Hydrolysis->FreeMTT Enzyme Inhibition of Vitamin K Epoxide Reductase FreeMTT->Enzyme Inhibits Cycle Disruption of Vitamin K Cycle Enzyme->Cycle Bleeding Hypoprothrombinemia (Bleeding Diathesis) Cycle->Bleeding

Caption: Mechanism of MTT-induced hypoprothrombinemia via inhibition of the Vitamin K cycle.

Part 4: Technical Data Summary

Table 1: Key Alkyl-Substituted Tetrazole-5-Thiols & Properties

Compound NameAlkyl Group (R)CAS NumberPrimary ApplicationToxicity Note
1-Methyl-5-mercaptotetrazole (MMT) Methyl (-CH3)13183-79-4Cephalosporin side chainHigh (VKORC1 Inhibitor)
1-Phenyl-5-mercaptotetrazole (PMT) Phenyl (-Ph)86-93-1Photography, CorrosionModerate
1-Ethyl-5-mercaptotetrazole Ethyl (-C2H5)15217-53-5Chemical IntermediateLower clinical data

Part 5: Experimental Protocol

Synthesis of 1-Methyl-5-Mercaptotetrazole (MMT)

Safety Warning: Sodium azide is acutely toxic and can form explosive hydrazoic acid (HN₃) upon contact with acid. All steps involving acidification must be performed in a high-efficiency fume hood.

Objective: To synthesize MMT via the cycloaddition of methyl isothiocyanate and sodium azide.

Materials
  • Methyl isothiocyanate (7.3 g, 0.1 mol)

  • Sodium azide (7.15 g, 0.11 mol)

  • Water (50 mL)

  • Hydrochloric acid (conc.)

Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 7.15 g of sodium azide in 50 mL of deionized water.

  • Addition: Add 7.3 g of methyl isothiocyanate. The mixture may appear heterogeneous initially.

  • Reflux: Heat the mixture to reflux (approx. 100°C) with magnetic stirring. Maintain reflux for 3–4 hours. The solution should become clear and homogeneous as the isothiocyanate is consumed.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration (Clarification): If any insoluble impurities remain, filter the solution through a Celite pad.

  • Acidification (CRITICAL STEP):

    • Place the reaction vessel in an ice bath (0–5°C).

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Caution: Ensure pH drops to ~2. Do not inhale vapors (potential HN₃ trace).

    • A white precipitate (the thiol) will form immediately.

  • Isolation: Filter the white solid using vacuum filtration. Wash with ice-cold water (2 x 10 mL) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

    • Expected Yield: 85–95%[3]

    • Melting Point: 125–127°C

Visualization: Workflow Diagram

Protocol_Workflow Step1 1. Mix Reactants (NaN3 + MeNCS + H2O) Step2 2. Reflux (3-4 hrs, 100°C) Step1->Step2 Step3 3. Acidification (HCl) (Ice Bath, pH ~2) Step2->Step3 Step4 4. Filtration & Drying (Isolate White Solid) Step3->Step4

Caption: Step-by-step workflow for the synthesis of 1-Methyl-5-Mercaptotetrazole.

References

  • Bladin, J. A. (1885).[2][4] "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen." Berichte der deutschen chemischen Gesellschaft, 18(2), 1544-1551.

  • Freund, M., & Hempel, H. (1895). "Ueber die Einwirkung von Thiocarbimiden auf Stickstoffwasserstoffsäure." Berichte der deutschen chemischen Gesellschaft, 28(1), 74-83.

  • Lieber, E., & Enkoji, T. (1957). "Tetrazole Derivatives.[1][2][4][5][6][7][8][9][10][11][12][13] IV. The Reaction of Sodium Azide with Isothiocyanates." Journal of Organic Chemistry, 22(12), 1591–1595.

  • Lipsky, J. J. (1983). "N-Methyl-Thio-Tetrazole Inhibition of the Gamma Carboxylation of Glutamic Acid: Possible Mechanism for Antibiotic-Associated Hypoprothrombinaemia."[14] The Lancet, 322(8343), 192-193.

  • Demko, Z. P., & Sharpless, K. B. (2001).[12][13] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950.

Sources

Protocols & Analytical Methods

Method

synthesis of 1-isopropyl-1H-tetrazole-5-thiol from isopropyl isothiocyanate

Abstract & Scope This technical guide details the synthesis of 1-isopropyl-1H-tetrazole-5-thiol (also known as 1-isopropyl-5-mercaptotetrazole) via the [3+2] cycloaddition of isopropyl isothiocyanate with sodium azide ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 1-isopropyl-1H-tetrazole-5-thiol (also known as 1-isopropyl-5-mercaptotetrazole) via the [3+2] cycloaddition of isopropyl isothiocyanate with sodium azide . This transformation is a cornerstone in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key scaffold in cephalosporin antibiotics and energetic materials.

This protocol prioritizes safety and scalability , offering two validated methodologies:

  • Method A (Green Protocol): An aqueous/alcoholic reflux method suitable for scale-up and minimizing toxic waste.

  • Method B (Rapid Protocol): A DMF-based method for high-throughput screening or difficult substrates.

Scientific Background & Mechanism[1][2]

The Reaction

The synthesis involves the reaction of an organic isothiocyanate with an azide anion. While often termed a "cycloaddition," the mechanism is distinct from a concerted Diels-Alder reaction. It proceeds via a stepwise nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate, followed by an electrocyclic ring closure.

Tautomerism

The product exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. In the solid state and polar solvents (like DMSO), the thione form (1-isopropyl-1,2-dihydro-5H-tetrazole-5-thione) typically predominates.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise formation of the tetrazole ring.

ReactionMechanism Reactants Isopropyl-NCS + NaN3 Intermediate Thiotetrazolate Anion (Cyclized Salt) Reactants->Intermediate Nucleophilic Attack & Cyclization Acidification Acidification (HCl) Intermediate->Acidification Quench Product 1-Isopropyl-1H-tetrazole-5-thiol (Thione Tautomer) Acidification->Product Protonation

Caption: Stepwise mechanism from nucleophilic attack of azide to the final protonated thione species.

Safety & Hazard Mitigation (CRITICAL)

Sodium Azide (NaN₃) is acutely toxic and poses an explosion hazard. Strict adherence to the following is mandatory:

  • Hydrazoic Acid (HN₃) Formation: Acidifying a solution containing unreacted azide releases HN₃, a highly toxic and explosive gas.

    • Control: Ensure the reaction is complete before acidification.

    • Control: Acidify slowly in a well-ventilated fume hood.

    • Control: Keep the pH monitoring active; do not drop below pH 1-2 unnecessarily.

  • Metal Azides: Do not use metal spatulas or dispose of azide solutions down drains with copper/lead piping. Heavy metal azides are shock-sensitive explosives.

  • Quenching: Quench excess azide with nitrous acid (NaNO₂ + H₂SO₄) if large excesses are used, converting it to benign N₂ and N₂O.

Materials & Equipment

ComponentGrade/SpecRole
Isopropyl Isothiocyanate >97% PurityStarting Material (Electrophile)
Sodium Azide (NaN₃) >99%Reagent (Nucleophile)
Ethanol / Water DeionizedSolvent (Method A)
DMF (Dimethylformamide) AnhydrousSolvent (Method B)
Hydrochloric Acid (HCl) 2N or 4NAcidification/Protonation
Ethyl Acetate ACS GradeExtraction (if precipitation fails)

Experimental Protocols

Method A: Aqueous/Alcoholic Reflux (Green Protocol)

Recommended for scale-up (>1g) and environmental safety.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Azide (1.2 equiv) in water (approx. 3 mL per mmol of substrate).

  • Addition: Add Isopropyl Isothiocyanate (1.0 equiv).

    • Note: If miscibility is poor, add Ethanol (up to 50% v/v) to create a homogeneous phase.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4 to 6 hours .

    • Monitoring: The oily isothiocyanate droplets should disappear, resulting in a clear homogeneous solution (the sodium salt of the tetrazole is water-soluble).

    • TLC Control: Silica gel, 30% EtOAc/Hexane. Stain with KMnO₄ or Iodine. Isothiocyanate (high Rf) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • (Optional) If a small amount of insoluble oil remains, extract with a small volume of diethyl ether and discard the organic layer (removes unreacted isothiocyanate).

  • Isolation:

    • Place the aqueous layer in an ice bath (0-5°C).

    • Slowly add 4N HCl dropwise with vigorous stirring until pH 1-2 is reached.

    • Caution: Perform in a fume hood. Evolution of trace HN₃ is possible.

    • A white precipitate (the product) should form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with ice-cold water (2 x 10 mL) to remove salts and residual acid.

    • Dry under vacuum at 40°C.

Method B: DMF-Mediated Synthesis (Rapid Protocol)

Recommended for difficult substrates or high-throughput synthesis.

  • Setup: Dissolve Isopropyl Isothiocyanate (1.0 equiv) in DMF (3 mL/mmol).

  • Addition: Add Sodium Azide (1.5 equiv) and a small amount of water (0.5 mL/mmol) to solubilize the azide.

  • Reaction: Heat to 80-90°C for 1-2 hours .

    • Insight: DMF accelerates the nucleophilic attack due to its polar aprotic nature, enhancing the nucleophilicity of the azide anion.

  • Workup:

    • Pour the reaction mixture into crushed ice (approx. 5x reaction volume).

    • Acidify with 4N HCl to pH 2.

    • If a solid forms, filter as above.

    • If no solid forms (due to DMF solubility), extract with Ethyl Acetate (3x). Wash combined organics with Brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Workflow Visualization

ExperimentalWorkflow Start Start: Isopropyl-NCS + NaN3 Solvent Select Solvent System Start->Solvent MethodA Method A: Water/EtOH (Reflux 4-6h) Solvent->MethodA MethodB Method B: DMF/Water (80°C, 1-2h) Solvent->MethodB Check TLC Check: Disappearance of NCS MethodA->Check MethodB->Check Cool Cool to 0°C Check->Cool Acidify Acidify to pH 1-2 (Caution: HN3) Cool->Acidify Precip Precipitate Forms? Acidify->Precip Filter Vacuum Filtration & Wash (Cold H2O) Precip->Filter Yes Extract Extract w/ EtOAc, Wash Brine, Dry Precip->Extract No Final Final Product: 1-Isopropyl-1H-tetrazole-5-thiol Filter->Final Extract->Final

Caption: Decision tree for synthesis and isolation of 1-isopropyl-1H-tetrazole-5-thiol.

Characterization & Data Analysis

Successful synthesis is validated by the following spectral characteristics.

Expected Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 50–60°C (Based on 1-ethyl analog mp 50°C [1]). Note: Phenyl analogs melt higher (~145°C).

NMR Spectroscopy (DMSO-d₆)

The thione tautomer is typically observed in DMSO.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 1.50 – 1.60Doublet (d)6HCH₃ (Isopropyl methyls)
¹H 4.80 – 5.10Septet (sep)1HCH (Isopropyl methine)
¹H 14.0 – 14.8Broad Singlet1HNH (Thione proton)
¹³C ~22.0Singlet-CH₃
¹³C ~50.0Singlet-CH
¹³C ~163.0Singlet-C=S (Tetrazole carbon)
Infrared Spectroscopy (FT-IR)
  • Absence: Strong peak at ~2100 cm⁻¹ (Isothiocyanate -N=C=S).

  • Presence:

    • ~3100–3400 cm⁻¹ (N-H stretch).

    • ~1480–1500 cm⁻¹ (C-N stretch).

    • ~1330 cm⁻¹ (N=N stretch).

    • ~1050–1100 cm⁻¹ (C=S / C-S character).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reactionExtend reflux time; ensure NaN₃ is in excess (1.2–1.5 eq).
Oily Product Impurities / SolventRecrystallize from Ethanol/Water or Toluene/Hexane.
No Precipitate Product water-solubleUse Method B workup (EtOAc extraction). Saturate aqueous layer with NaCl (salting out).
"Rotten Egg" Smell H₂S formationIndicates decomposition. Ensure temperature does not exceed 100°C.

References

  • Han, S. Y., et al. (2012).[1] "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones...". Bulletin of the Korean Chemical Society.

  • Vorona, S., et al. (2014). "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles...". Synthesis.

  • Fisher Scientific. (2010). "Safety Data Sheet: Sodium Azide".

  • NIST Chemistry WebBook. "1-Phenyl-1H-tetrazole-5-thiol Data" (Analogous Reference).

Sources

Application

Application Note: Synthesis of 1-Isopropyl-5-mercaptotetrazole via Azide-Isothiocyanate Cycloaddition

Abstract & Core Directive This application note details the synthesis of 1-isopropyl-5-mercaptotetrazole (also known as 1-isopropyl-1H-tetrazole-5-thione) via the [3+2] cycloaddition of isopropyl isothiocyanate and sodiu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the synthesis of 1-isopropyl-5-mercaptotetrazole (also known as 1-isopropyl-1H-tetrazole-5-thione) via the [3+2] cycloaddition of isopropyl isothiocyanate and sodium azide .

Unlike rigid templates, this guide prioritizes process safety and mechanistic understanding . The reaction of sodium azide with electrophiles is a powerful tool in medicinal chemistry for generating bioisosteres of carboxylic acids. However, the combination of azides, heat, and subsequent acidification presents severe safety risks (formation of hydrazoic acid,


) that are often under-explained in standard literature. This protocol integrates industrial safety standards with high-efficiency synthetic methodology.

Introduction & Significance

The Tetrazole Scaffold

Tetrazoles are nitrogen-rich heterocyclic building blocks widely used in pharmaceuticals (e.g., Losartan, Valsartan) and high-energy materials.[1][2] The 5-mercaptotetrazole moiety, specifically, serves as a precursor for various sulfur-functionalized heterocycles and acts as a lipophilic bioisostere for carboxylic acids.

Reaction Class: [3+2] Cycloaddition

The transformation involves the reaction of an organic isothiocyanate (


) with the azide anion (

). While often referred to as a "Click" type reaction due to its high atom economy and specificity, it requires careful thermodynamic management.

Key Mechanistic Insight: The reaction proceeds through a nucleophilic attack of the terminal azide nitrogen on the electrophilic carbon of the isothiocyanate, forming a thiatriazolin-imine intermediate which rapidly isomerizes to the stable tetrazole-5-thione (or 5-mercaptotetrazole) tautomer.

Safety Directives (CRITICAL)


 
  • Sodium Azide (

    
    ):  Highly toxic (comparable to cyanide). Inhibits cytochrome oxidase.
    
    • Hazard:[3][4][5][6][7] Contact with acid releases Hydrazoic Acid (

      
      ) , a volatile, explosive, and highly toxic gas.
      
    • Control: Never acidify the reaction mixture while it contains significant unreacted azide without a proper scrubbing system.

  • Heavy Metals: Sodium azide reacts with heavy metals (Cu, Pb, Hg) to form highly explosive metal azides.

    • Control:Use only glass, Teflon, or high-grade stainless steel tools. Do not use brass or copper spatulas/fittings.

  • Isothiocyanates: Lachrymators and skin irritants. Handle in a fume hood.

Experimental Protocol

Materials & Equipment[3][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[4][8][9]Amount (Example)Role
Isopropyl Isothiocyanate 101.171.01.01 g (10 mmol)Substrate
Sodium Azide 65.011.20.78 g (12 mmol)Reagent
Water (Deionized) 18.02Solvent15 mLSolvent
Pyridine (Optional Catalyst)79.100.50.4 mLCatalyst
Hydrochloric Acid (2M) 36.46Excess~10 mLWorkup (pH adj.)

Equipment:

  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.[10]

  • Oil bath or heating block.

  • pH paper or probe.

  • Vacuum filtration setup.

  • Bleach bath (10% sodium hypochlorite) for quenching waste.

Method A: Aqueous Reflux (Green Chemistry Standard)

Best for scalability and avoiding organic solvents.

  • Setup: In a 50 mL RBF, dissolve Sodium Azide (0.78 g, 12 mmol) in Water (15 mL).

  • Addition: Add Isopropyl Isothiocyanate (1.01 g, 10 mmol). The mixture will be biphasic.

  • Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Observation: As the reaction proceeds, the oily isothiocyanate layer will disappear, and the mixture will become homogeneous (the sodium salt of the product is water-soluble).

    • Time: 4–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS.[8]

  • Cooling: Cool the reaction mixture to room temperature.

  • Workup (CAUTION):

    • Place the flask in an ice bath (

      
      ).
      
    • Slowly add 2M HCl dropwise.

    • Critical Step: Acidify to pH 1–2 . This protonates the tetrazolate anion, causing the product (1-isopropyl-5-mercaptotetrazole) to precipitate as a white solid.

    • Safety Note: Perform this in a fume hood.[6][11][12] If unreacted azide is present, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       will evolve. Ensure good ventilation.[3][5][12]
      
  • Isolation: Filter the white precipitate using vacuum filtration. Wash with ice-cold water (

    
    ) to remove salts and traces of azide.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
Method B: Pyridine-Catalyzed (Low Temperature)

Best for thermally sensitive substrates.

  • Setup: Combine Isopropyl Isothiocyanate (10 mmol), Sodium Azide (15 mmol), and Pyridine (30 mmol) in Water (15 mL).

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Mechanism:[1][3][6][7][13][14] Pyridine acts as a phase transfer catalyst and activates the isothiocyanate.

  • Workup: Acidify with HCl as above. The pyridine will form a water-soluble hydrochloride salt, while the tetrazole product precipitates.

Mechanism & Workflow Visualization

The following diagram illustrates the [3+2] cycloaddition mechanism and the experimental workflow.

G cluster_0 Reagents cluster_1 Mechanism cluster_2 Workup R1 Isopropyl-NCS (Electrophile) Int1 Nucleophilic Attack (Azide N1 -> C=S) R1->Int1 R2 Sodium Azide (Nucleophile) R2->Int1 Int2 Cyclization (Azide N3 -> C-N) Int1->Int2 [3+2] Prod_Salt Tetrazolate Anion (Water Soluble) Int2->Prod_Salt Tautomerization Acid HCl Acidification (pH < 2) Prod_Salt->Acid Cool to 0°C Prod_Final 1-Isopropyl-5-mercaptotetrazole (Precipitate) Acid->Prod_Final Protonation Safety Warning: HN3 Evolution if excess azide present Acid->Safety

Caption: Reaction pathway from reagents to precipitated product, highlighting the critical acidification step.

Data Analysis & Characterization

Expected Results
  • Yield: 85–95%

  • Appearance: White crystalline solid.

  • Melting Point: 102–104 °C (Lit. value varies slightly by tautomer dominance).

Spectroscopic Data (Representative)
TechniqueDiagnostic SignalInterpretation
IR (ATR)

S-H stretch (weak, often broad due to H-bonding).

N=N and C=N skeletal vibrations.

C=S character (if thione tautomer dominates).
1H NMR

(d, 6H)
Isopropyl methyl groups (

).
(DMSO-

)

(sept, 1H)
Isopropyl methine proton (

).

(s, 1H)
SH / NH (Exchangeable).
13C NMR

Tetrazole quaternary carbon (

).
Tautomerism Note

In solution (DMSO), the compound exists in equilibrium between the thione (1-substituted-1,2-dihydro-5H-tetrazole-5-thione) and thiol (1-substituted-1H-tetrazole-5-thiol) forms. In the solid state, the thione form typically predominates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction.Increase reflux time or add catalyst (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or Pyridine).
Oily Product Impurities or solvent retention.Recrystallize from Ethanol/Water or Toluene.
Gas Evolution during Acidification Excess Sodium Azide reacting.STOP. Ensure ventilation. In future, use exact stoichiometry or quench excess azide with sodium nitrite (

) + acetic acid before full acidification (Warning: generates

).
Product stays in solution pH not low enough.Adjust pH to < 2. The product is a weak acid (

).

References

  • Han, S. Y., et al. (2012).[9] "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates." Bulletin of the Korean Chemical Society, 33(2), 563-568. Link

  • Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014).[1][15] "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles." Synthesis, 46(06), 781-786. Link

  • Demko, Z. P., & Sharpless, K. B. (2001).[15] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Fisher Scientific. (2021). "Safety Data Sheet: Sodium Azide." Link

Sources

Method

1-(propan-2-yl)-1H-tetrazole-5-thiol as a ligand in coordination chemistry

Application Note: 1-(Propan-2-yl)-1H-tetrazole-5-thiol as a Ligand in Coordination Chemistry Executive Summary 1-(Propan-2-yl)-1H-tetrazole-5-thiol (also referred to as 1-isopropyl-5-mercaptotetrazole, IPMT ) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Propan-2-yl)-1H-tetrazole-5-thiol as a Ligand in Coordination Chemistry

Executive Summary

1-(Propan-2-yl)-1H-tetrazole-5-thiol (also referred to as 1-isopropyl-5-mercaptotetrazole, IPMT ) represents a versatile ligand class in coordination chemistry. Distinguished by its bulky isopropyl group and N/S-heteroatomic core, IPMT exhibits rich tautomeric behavior (thiol-thione equilibrium) that can be manipulated by pH and metal center hardness. This guide details the synthesis, coordination mechanisms, and application protocols for IPMT, specifically targeting researchers in metal-organic frameworks (MOFs), catalysis, and medicinal inorganic chemistry.

Chemical Profile & Ligand Properties

The utility of IPMT lies in its ability to switch coordination modes based on the deprotonation state of the sulfur atom and the steric requirements of the isopropyl substituent at the N1 position.

PropertySpecification
IUPAC Name 1-(propan-2-yl)-1H-tetrazole-5-thiol
Formula C₄H₈N₄S
MW 144.20 g/mol
pKa (approx) 3.5 – 4.5 (Acidic thiol proton)
Solubility Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in water.
Tautomerism Exists in equilibrium between 1H-tetrazole-5-thiol (aromatic) and 1H-tetrazole-5-thione (non-aromatic).

Key Structural Insight: Unlike the methyl analog, the isopropyl group provides significant steric bulk around the N1 position. This steric hindrance often discourages bridging coordination involving N2, directing metal binding preferentially toward the sulfur atom or the N4 nitrogen, which is distal to the isopropyl group.

Protocol A: Ligand Synthesis (Self-Validating)

Objective: Synthesize high-purity IPMT from isopropyl isothiocyanate. Mechanism: [3+2] Cycloaddition of an azide anion to the cumulative double bond of the isothiocyanate.

Reagents:

  • Isopropyl isothiocyanate (10 mmol)

  • Sodium azide (NaN₃) (12 mmol, 1.2 eq)

  • Water (20 mL)

  • Hydrochloric acid (conc. HCl)

Workflow:

  • Dissolution: Dissolve NaN₃ (0.78 g) in 20 mL water in a round-bottom flask.

  • Addition: Add isopropyl isothiocyanate (1.01 g) dropwise. The mixture may be biphasic initially.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Validation: The disappearance of the oily isothiocyanate layer indicates reaction progress.

  • Workup: Cool the solution to room temperature. Filter any trace insoluble impurities.

  • Acidification: Place the filtrate in an ice bath. Slowly acidify with conc. HCl to pH ~1–2.

  • Precipitation: The product (IPMT) will precipitate as a white solid.

  • Purification: Recrystallize from ethanol/water (1:1) to obtain analytical grade crystals.

Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Avoid contact with heavy metals during the synthesis phase. Acidification releases Hydrazoic acid (


) if unreacted azide remains; perform in a fume hood.

Coordination Chemistry & Modes

The coordination geometry is dictated by the deprotonation of the thiol group.

  • Neutral Form (Thione): Binds primarily through the Sulfur atom (monodentate) or N4 atom.

  • Anionic Form (Thiolate): Generated by base (Et₃N or NaOH). Acts as a bridging ligand (

    
     or 
    
    
    
    ) connecting metal centers in MOFs or clusters.

Visualizing the Pathway:

G Substrate Isopropyl Isothiocyanate + NaN3 Intermediate Cycloaddition Intermediate Substrate->Intermediate Reflux (H2O) Ligand IPMT Ligand (Thione/Thiol Equilibrium) Intermediate->Ligand HCl (pH 1) Complex_Acid Neutral Complex (S-bound monodentate) Ligand->Complex_Acid + Metal Salt (Neutral pH) Complex_Base Anionic Complex (N,S-bridging) Ligand->Complex_Base + Metal Salt + Base (Et3N)

Caption: Synthesis and divergent coordination pathways of 1-(propan-2-yl)-1H-tetrazole-5-thiol.

Protocol B: Synthesis of Metal Complexes (General Guide)

Target: Synthesis of a Bis(1-isopropyl-1H-tetrazole-5-thiolato)metal(II) complex (M = Zn, Cd, Hg).

Reagents:

  • IPMT (2 mmol)

  • Metal(II) Acetate or Chloride (1 mmol)[1]

  • Methanol (20 mL)

  • Triethylamine (Et₃N) (2 mmol) – Optional, for deprotonation

Step-by-Step:

  • Ligand Solution: Dissolve 2 mmol of IPMT in 10 mL methanol.

    • Branch Point: If a neutral thione complex is desired, proceed to step 2. If a thiolate (anionic) complex is desired, add 2 mmol Et₃N.

  • Metal Addition: Dissolve 1 mmol of Metal salt in 10 mL methanol. Add this solution dropwise to the ligand solution under stirring.

  • Reaction: Stir at room temperature for 2 hours. If precipitation is slow, heat to 50°C for 30 minutes.

  • Isolation: Filter the resulting precipitate. Wash with cold methanol (2x5 mL) and diethyl ether.

  • Drying: Vacuum dry at 40°C.

Characterization & Data Interpretation

To validate the coordination mode, compare the FTIR and NMR spectra of the free ligand vs. the complex.

FTIR Diagnostic Bands
Vibration ModeFree Ligand (cm⁻¹)Complex (S-bound)Interpretation

(S-H)
2400–2600 (weak)DisappearsDeprotonation and formation of M-S bond.

(C=N)
1480–1500Shifts (+10–20)Nitrogen coordination or ring electron redistribution.

(C-S)
700–800Shifts significantlyIndicates S-coordination strength.

(N-H)
3100–3200Absent (if deprotonated)Confirms loss of thione proton.
NMR Spectroscopy ( H, C)
  • 
    H NMR:  The isopropyl methine proton (septet) and methyl protons (doublet) will shift downfield upon coordination due to the electron-withdrawing effect of the metal center.
    
  • 
    C NMR:  The tetrazole carbon (C5) signal (~160 ppm) is highly sensitive to the binding mode (S-monodentate vs. bridging).
    

Applications

  • Corrosion Inhibition: IPMT acts as an effective mixed-type inhibitor for copper and aluminum in acidic media. The sulfur atom adsorbs to the metal surface, while the isopropyl group creates a hydrophobic barrier, preventing electrolyte attack.

  • Luminescent Materials (d¹⁰ Metals): Zinc(II) and Cadmium(II) complexes of IPMT often exhibit solid-state photoluminescence. The rigid tetrazole core facilitates ligand-to-metal charge transfer (LMCT), making them candidates for chemical sensors.

  • Medicinal Chemistry: Platinum(II) and Palladium(II) complexes of tetrazole-5-thiols are investigated as cisplatin analogs. The bulky isopropyl group in IPMT can modulate lipophilicity, potentially improving cellular uptake compared to the methyl derivative.

References

  • Synthesis of 1-substituted tetrazole-5-thiols

    • Title: An Improved Synthesis of 5-Substituted Tetrazoles.[2]

    • Source: Journal of the American Chemical Society / J. Org. Chem.
    • URL:[Link] (General methodology grounding).

  • Coordination Chemistry of Tetrazole-5-thiols

    • Title: Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characteriz
    • Source: Journal of Molecular Structure.[1]

    • URL:[Link] (Analogous ligand behavior).[3]

  • Biological Applications

    • Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights.[4]

    • Source: PMC / NIH.
    • URL:[Link]

  • Metal-Organic Frameworks

    • Title: Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand.[5]

    • Source: CrystEngComm (RSC).[5]

    • URL:[Link]

  • Corrosion Inhibition Mechanisms

    • Title: The inhibitive effect of some tetrazole derivatives towards Al corrosion.

    • Source: Materials Chemistry and Physics.

    • URL:[Link]

Sources

Application

synthesis of cephalosporin antibiotics using tetrazole thiol intermediates

Application Note: High-Fidelity Synthesis of Cephalosporins via C-3 Tetrazole Thiol Functionalization Executive Summary This guide details the regioselective synthesis of third-generation cephalosporin intermediates, spe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Cephalosporins via C-3 Tetrazole Thiol Functionalization

Executive Summary

This guide details the regioselective synthesis of third-generation cephalosporin intermediates, specifically focusing on the introduction of 1-substituted-1H-tetrazole-5-thiol (STT) moieties at the C-3 position of the cephem nucleus. While traditional aqueous nucleophilic displacement of the C-3 acetoxy group suffers from hydrolysis and lactonization, this protocol utilizes a Lewis Acid-Catalyzed (


)  approach in non-aqueous media. This method significantly suppresses 

isomerization and enhances yield, serving as the foundational workflow for APIs such as Cefoperazone , Cefamandole , and Cefotetan .

Mechanistic Insight & Reaction Logic

The core transformation is the nucleophilic substitution of the acetoxy group at the C-3 position of 7-Aminocephalosporanic Acid (7-ACA) by a tetrazole thiol, typically 1-methyl-5-mercaptotetrazole (MMT) .

The Lewis Acid Advantage

In aqueous thermal displacement, the reaction relies on the weak leaving group ability of acetate (


), requiring high temperatures that degrade the 

-lactam ring. By employing Boron Trifluoride (

)
, we activate the C-3 acetoxy group. The

coordinates with the carbonyl oxygen of the acetate, transforming it into a superior leaving group. This shifts the mechanism towards an

-like pathway involving a transient allylic cation (or tight ion pair), allowing the thiol nucleophile to attack rapidly at mild temperatures (

C).

Key Mechanistic Pathway:

  • Activation:

    
     complexes with the C-3 acetoxy carbonyl.
    
  • Dissociation: Departure of the acetoxy-

    
     species generates a resonance-stabilized allylic cation at C-3.
    
  • Nucleophilic Attack: The sulfur atom of the tetrazole thiol attacks the C-3 methylene.

  • Re-aromatization: The double bond remains in the

    
     position (thermodynamically preferred under these conditions).
    

ReactionMechanism Figure 1: Lewis Acid Catalyzed Mechanism at C-3 Position Start 7-ACA (C-3 Acetoxy) Activation BF3 Complexation (Activated Leaving Group) Start->Activation + BF3·MeCN Intermediate Allylic Cation Intermediate Activation->Intermediate - [AcO-BF3]- Product 7-TMCA (C-3 Tetrazole Thiol) Intermediate->Product + MMT (Thiol Attack)

[2]

Critical Material Attributes (CMA)

ReagentRoleCritical Specification
7-ACA Starting MaterialPurity >98%; <0.5%

isomer. Water content <1.0% (critical for Lewis acid efficiency).
1-Methyl-5-mercaptotetrazole (MMT) NucleophileAssay >99%. Free of oxidative dimers (disulfides).
Boron Trifluoride Acetonitrile Catalyst/Activator17-20% solution. Must be colorless (yellowing indicates hydrolysis/degradation).
Acetonitrile (MeCN) SolventHPLC Grade. Water <0.05% (Karl Fischer).
HMDS (Hexamethyldisilazane) Protectant (Optional)Used if transient protection of C-7 amine/C-4 carboxyl is required to improve solubility.

Detailed Experimental Protocol

Target: Synthesis of 7-Amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA) . Scale: 100 mmol (approx. 27.2 g of 7-ACA).

Phase 1: Activation and Reaction
  • Inertion: Purge a 500 mL 3-neck round-bottom flask with dry nitrogen.

  • Solvation: Charge 150 mL of dry Acetonitrile (MeCN) .

  • Substrate Loading: Add 27.2 g (100 mmol) of 7-ACA . The slurry will be opaque.

  • Catalyst Addition: Dropwise, add Boron Trifluoride-Acetonitrile complex (

    
    )  (approx. 35 g, ~300 mmol equivalents relative to substrate).
    
    • Observation: The slurry will clear as the

      
       complexes with the amine and carboxyl groups, solubilizing the 7-ACA.
      
    • Exotherm: Maintain internal temperature

      
      C using an ice bath.
      
  • Nucleophile Addition: Add 12.2 g (105 mmol) of MMT (1-Methyl-5-mercaptotetrazole).

  • Reaction: Heat the solution to 35°C ± 2°C . Stir for 3–4 hours .

    • Monitor: Check by HPLC every hour. Reaction is complete when 7-ACA < 1.0%.

Phase 2: Quench and Isolation
  • Cooling: Cool the reaction mixture to 5–10°C .

  • Hydrolysis: Slowly add 50 mL of chilled water to quench the

    
     complex.
    
    • Caution: Significant exotherm.

  • pH Adjustment: Adjust pH to 3.5–4.0 using 20% NaOH or Ammonia water .

    • Why: This is the isoelectric point of 7-TMCA. The zwitterion is least soluble here.

  • Crystallization: Stir at 5°C for 2 hours. A thick white to off-white precipitate will form.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the cake with:

    • 50 mL cold water (removes inorganic salts).

    • 50 mL Acetone (removes organic impurities and aids drying).

  • Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC area normalization)

Workflow Figure 2: Process Workflow for 7-TMCA Synthesis Step1 Dissolution 7-ACA + MeCN + BF3 (Temp < 25°C) Step2 Reaction Add MMT (35°C, 3-4 hrs) Step1->Step2 Solubilization Step3 Quench Add Water (Temp < 10°C) Step2->Step3 Conversion >99% Step4 Precipitation Adjust pH to 3.5 (Isoelectric Point) Step3->Step4 De-complexation Step5 Isolation Filter & Wash (Water/Acetone) Step4->Step5 Crystallization

Process Control & Troubleshooting

HPLC Method for In-Process Control (IPC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.01M Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm.

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Low Yield Incomplete

complexation or wet solvent.
Ensure MeCN is dry (KF <0.05%). Increase

equivalents slightly.
High

Impurity
Reaction temperature too high or pH overshoot during quench.Keep reaction <40°C. Strictly control pH during precipitation (do not exceed pH 7.5 locally).
Lactone Formation Acidic hydrolysis during workup.Perform quench rapidly and cold. Avoid prolonged holding at pH < 2.
Sticky Precipitate Residual organic solvent in aqueous phase.Ensure adequate dilution with water before pH adjustment.

Safety & Toxicology (NMTT Warning)

1. MMT Handling: 1-Methyl-5-mercaptotetrazole is a skin and eye irritant. It generates toxic fumes (


) upon combustion. Handle in a fume hood.

2. The NMTT Side Chain Issue (Clinical Context): Researchers must be aware that cephalosporins containing the N-methylthiotetrazole (NMTT) side chain (e.g., Cefoperazone, Cefamandole) are associated with:

  • Hypoprothrombinemia: The NMTT group can inhibit Vitamin K epoxide reductase, leading to bleeding risks.

  • Disulfiram-like Reactions: Inhibition of aldehyde dehydrogenase causes intolerance to alcohol.

  • Design Consideration: While this protocol synthesizes NMTT-containing intermediates, modern drug design often substitutes the tetrazole with isosteric groups to avoid these toxicities, though the synthetic logic (C-3 displacement) remains identical.

References

  • Hatfield, L. D., et al. (1980).[1] "Cephalosporanic acids: a new look at reactions at the C-3' position." Philosophical Transactions of the Royal Society B. Link

  • Google Patents. (2013). "Preparation method of 7-TMCA (7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid) hydrochloride." CN103193797A. Link

  • Fisher Scientific. (2021). "Safety Data Sheet: 5-Mercapto-1-methyltetrazole." Link

  • Woodward, R. B., et al. (1966).[2][3] "The Total Synthesis of Cephalosporin C." Journal of the American Chemical Society. Link

  • Biorxiv. (2022). "Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties." Link

Sources

Method

Application Notes and Protocols for the S-Alkylation of 1-Isopropyl-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides a detailed procedure for the selective S-alkylation of 1-isopropyl-1H-tetrazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed procedure for the selective S-alkylation of 1-isopropyl-1H-tetrazole-5-thiol. This class of compounds is of significant interest in medicinal chemistry and drug development due to the role of the tetrazole moiety as a bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1] The protocols and insights provided herein are grounded in established principles of synthetic organic chemistry and are designed to ensure reproducibility and high-yield synthesis of the target thioether derivatives.

Introduction and Scientific Rationale

The S-alkylation of heterocyclic thiols is a fundamental transformation in organic synthesis, enabling the facile introduction of diverse functionalities. In the context of 1-isopropyl-1H-tetrazole-5-thiol, this reaction is pivotal for creating libraries of compounds for biological screening. The sulfur atom, in this case, acts as a soft nucleophile, readily attacking electrophilic carbon centers of alkylating agents.

The choice of reaction conditions, particularly the base and solvent, is critical for achieving selective S-alkylation and avoiding the potential side reaction of N-alkylation at the tetrazole ring. 1-Substituted-1H-tetrazole-5-thiols exist in tautomeric equilibrium with the corresponding thione form. Deprotonation with a suitable base generates a thiolate anion, which is a potent nucleophile, favoring the desired S-alkylation. Weaker bases and polar aprotic solvents are generally preferred to minimize the formation of the N-alkylated regioisomer.

Reaction Mechanism and Stereochemistry

The S-alkylation of 1-isopropyl-1H-tetrazole-5-thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the thiol by a base to form the corresponding thiolate anion. This highly nucleophilic species then attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-sulfur bond and the displacement of a leaving group.

Caption: S-Alkylation via SN2 Mechanism.

Given that the reaction proceeds through an SN2 pathway, if the alkylating agent possesses a stereocenter at the electrophilic carbon, the reaction will result in an inversion of stereochemistry.

Synthesis of Starting Material: 1-Isopropyl-1H-tetrazole-5-thiol

The starting material, 1-isopropyl-1H-tetrazole-5-thiol, can be synthesized from isopropyl isothiocyanate and sodium azide. A general procedure for the synthesis of 1-substituted-1H-tetrazole-5-thiols involves the cycloaddition of an isothiocyanate with an azide salt.

A plausible synthetic route to the precursor, 1-isopropyl-1H-tetrazole, involves the reaction of isopropylamine, sodium azide, and triethyl orthoformate.[2]

Experimental Protocol: S-Alkylation of 1-Isopropyl-1H-tetrazole-5-thiol

This protocol provides a general method for the S-alkylation of 1-isopropyl-1H-tetrazole-5-thiol using an alkyl halide as the alkylating agent.

Materials and Reagents
ReagentPuritySupplier
1-Isopropyl-1H-tetrazole-5-thiol>95%Synthesized
Alkyl Halide (e.g., Methyl Iodide)>98%Commercial
Potassium Carbonate (K₂CO₃), anhydrous>99%Commercial
Acetone, ACS grade>99.5%Commercial
Ethyl Acetate, ACS grade>99.5%Commercial
Hexanes, ACS grade>98.5%Commercial
Anhydrous Sodium Sulfate (Na₂SO₄)>99%Commercial
Deionized Water-In-house
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column chromatography setup

Step-by-Step Procedure

Experimental_Workflow start Start reagents Combine Reactants: 1-Isopropyl-1H-tetrazole-5-thiol, K₂CO₃, Acetone start->reagents add_alkyl_halide Add Alkyl Halide (e.g., Methyl Iodide) reagents->add_alkyl_halide reaction Stir at Room Temperature (Monitor by TLC) add_alkyl_halide->reaction filtration Filter off K₂CO₃ reaction->filtration evaporation Concentrate Filtrate (Rotary Evaporator) filtration->evaporation extraction Work-up: Add Water & Ethyl Acetate evaporation->extraction separation Separate Organic Layer extraction->separation drying Dry with Na₂SO₄ separation->drying final_evaporation Concentrate to Obtain Crude Product drying->final_evaporation purification Purify by Column Chromatography or Recrystallization final_evaporation->purification end Characterize Pure Product purification->end

Caption: General workflow for S-alkylation.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-isopropyl-1H-tetrazole-5-thiol (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and acetone to the flask. The amount of acetone should be sufficient to create a stirrable slurry (approximately 10-20 mL per gram of thiol).

  • Addition of Alkylating Agent: To the stirring suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Isolation: Collect the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3][4]

Characterization of Products

The successful synthesis of the S-alkylated product can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The disappearance of the S-H proton signal (which can be broad and variable in position) is a key indicator of a successful reaction. The appearance of new signals corresponding to the protons of the newly introduced alkyl group is expected. For the 1-isopropyl group, a septet for the methine proton and a doublet for the methyl protons will be observed.

  • ¹³C NMR: The carbon signals of the alkyl group will be present in the aliphatic region of the spectrum. The chemical shift of the tetrazole carbon can be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of the starting material will show a characteristic S-H stretching vibration, which is typically weak and appears in the range of 2550-2600 cm⁻¹. This peak will be absent in the IR spectrum of the S-alkylated product. The spectrum of the product will be dominated by C-H stretching vibrations of the alkyl groups and characteristic absorptions of the tetrazole ring.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the S-alkylated product. The fragmentation pattern can provide further structural information. For 5-substituted tetrazoles, characteristic fragmentation in positive ion mode often involves the loss of a neutral molecule of hydrazoic acid (HN₃), while in negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[6]

Troubleshooting and Optimization

Issue Possible Cause Solution
Low or no product formation Inactive alkylating agent, insufficient base, or low reaction temperature.Check the purity of the alkylating agent. Use freshly dried base. Gently heat the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature.
Formation of N-alkylated isomer Use of a strong base or a protic solvent.Use a weaker base like K₂CO₃ or Cs₂CO₃. Employ a polar aprotic solvent such as acetone, acetonitrile, or DMF. Lowering the reaction temperature can also improve S-selectivity.[5][7]
Formation of disulfide byproduct Oxidative conditions.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the starting thiol is prone to oxidation.
Difficulty in purification Similar polarity of starting material and product, or presence of impurities.Optimize the eluent system for column chromatography. Consider using a different purification technique, such as preparative TLC or recrystallization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • 1-Isopropyl-1H-tetrazole-5-thiol: Tetrazole derivatives can be hazardous. Avoid inhalation of dust and contact with skin and eyes.

    • Alkyl Halides: Many alkylating agents are toxic, volatile, and/or carcinogenic. Handle with extreme care.

    • Potassium Carbonate: While generally safe, it can be irritating to the eyes and respiratory system.

    • Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The S-alkylation of 1-isopropyl-1H-tetrazole-5-thiol is a robust and versatile reaction for the synthesis of a wide range of thioether derivatives. By carefully selecting the base and solvent, high yields of the desired S-alkylated product can be achieved with excellent regioselectivity. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for applications in drug discovery and development.

References

  • (May 05 2020). Synthesis of 1 - isopropyl - 1H - tetrazole.
  • (November 16 2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Wiley Online Library. [Link]

  • (February 02 2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Taylor & Francis Online. [Link]

  • (April 01 2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

  • (February 02 2023). (PDF) Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. [Link]

  • (May 12 2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

  • (November 19 2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Wiley Online Library. [Link]

  • (August 11 2025). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Ontario Tech University. [Link]

  • (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

  • (2014). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. [Link]

  • (2016). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
  • (2011). (PDF) Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • (2020). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]

  • (2015). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.[Link]

  • 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [Link]

  • 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [Link]

  • 5-(Ethylthio)-1H-tetrazole. PubChem. [Link]

  • (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • (2015). Synthesis and characterization of some novel tetrazole liquid crystals. RSC Publishing. [Link]

  • (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Future Medicinal Chemistry. [Link]

  • (2018). 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition. Royal Society of Chemistry. [Link]

  • (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Chemical Institute. [Link]

  • (2012). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.[Link]

  • (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted sodium azide from tetrazole synthesis

Subject: Safe Removal of Unreacted Sodium Azide from Tetrazole Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Safe Removal of Unreacted Sodium Azide from Tetrazole Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: Critical (Safety Hazard: Explosion/Toxicity)

Executive Summary & Safety Directive

User Warning: You are dealing with a high-energy, potentially explosive intermediate.[1][2][3][4] Sodium azide (


) reacts with acid to form Hydrazoic Acid (

), which is volatile, highly toxic (comparable to cyanide), and explosive.[2][5][6][7]

The Core Challenge: In tetrazole synthesis, both the product (tetrazole) and the reactant (azide) are acidic (pKa


 4.5–5.0). Standard acid/base extractions often fail to separate them cleanly, leading to the dangerous co-extraction of hydrazoic acid into organic solvents or the contamination of the final product.

The Solution: The industry-standard "Gold Protocol" is the Oxidative Nitrous Acid Quench . This method chemically decomposes the azide into inert nitrogen gas (


) and nitrous oxide (

) before any isolation steps that might concentrate the hazard.

Module 1: The Chemistry of Removal (Mechanism)

To solve this, we must rely on irreversible chemical destruction rather than physical separation.

The Nitrous Acid Quench Mechanism

We utilize sodium nitrite (


) in the presence of sulfuric acid.[8][9] The reaction generates nitrous acid (

) in situ, which nitrosates the azide ion.

The Reaction Equation:


[8]

Note: In practice, the stoichiometry often yields a mix of


 and 

(laughing gas), preventing the formation of pure

.
Workflow Visualization

The following diagram illustrates the critical decision points in the quenching workflow.

AzideQuench Start Crude Reaction Mixture (Contains Excess NaN3) CheckSolvent Check Solvent System Start->CheckSolvent Warning HALT: Is DCM/CHCl3 present? CheckSolvent->Warning SwapSolvent Swap Solvent (Risk of Diazidomethane) Warning->SwapSolvent Yes Cooling Cool to < 10°C Warning->Cooling No SwapSolvent->Cooling AddNitrite Add NaNO2 Solution (20% aq, 1.5 eq vs Azide) Cooling->AddNitrite AddAcid Slow Addition of 20% H2SO4 (Keep T < 10°C) AddNitrite->AddAcid GasEvol Observe Gas Evolution (N2 / NO) AddAcid->GasEvol Test Validation Testing GasEvol->Test

Figure 1: The Nitrous Acid Quenching Workflow. Note the critical check for halogenated solvents to prevent diazidomethane formation.

Module 2: Standard Operating Procedures (Protocols)

Protocol A: The "In-Situ" Nitrous Acid Quench (Recommended)

Use this method when your tetrazole product is stable to acidic/oxidizing conditions.

Reagents:

  • 20% Aqueous Sodium Nitrite (

    
    )[4][8][9]
    
  • 20% Aqueous Sulfuric Acid (

    
    )[8][9]
    
  • Starch-Iodide Paper[4][9][10]

  • Ferric Chloride (

    
    ) Solution (5%)
    

Step-by-Step Guide:

  • Preparation: Move the reaction vessel to a high-efficiency fume hood. Ensure no halogenated solvents (DCM, Chloroform) are present.[1][6][9] If they are, rotavap them off and replace with Ethyl Acetate or Toluene before starting.

  • Cooling: Cool the reaction mixture to 0–5°C . This is critical to control the rate of gas evolution and prevent the volatilization of toxic intermediates.

  • Nitrite Addition: Add the 20%

    
     solution.[4][8][9]
    
    • Calculation: Use 1.5 grams of

      
       for every 1 gram of excess 
      
      
      
      calculated.[4][9]
  • Acidification (The Quench): SLOWLY add the 20%

    
     dropwise.[4]
    
    • Observation: You will see vigorous bubbling (

      
      ).
      
    • Control: Maintain internal temperature < 10°C. If it spikes, stop addition.

  • Completion: Continue stirring until gas evolution ceases (usually 30–60 mins).

  • Validation (Crucial):

    • Test 1 (Excess Nitrite): Dip Starch-Iodide paper into the mix. It should turn Blue/Black immediately (confirming you have enough nitrite to kill the azide).

    • Test 2 (Absence of Azide): Take a small aliquot, neutralize it, and add 1 drop of

      
      . A Red  color indicates live azide (
      
      
      
      ). If red, repeat step 3.
Protocol B: The "Filtration First" Method (High Scale)

Use this if you have massive amounts of solid azide suspended in the reaction.

  • Filtration: If the reaction solvent is non-polar (e.g., Toluene) and

    
     is solid, filter the reaction mixture through a coarse frit.
    
  • Solids Disposal: Dissolve the collected solid

    
     in water in a separate beaker.
    
  • Quench: Perform Protocol A on this aqueous waste solution separately.

  • Filtrate Workup: The organic filtrate may still contain dissolved azide. Perform a wash with dilute

    
    /
    
    
    
    to destroy traces.

Module 3: Troubleshooting & FAQs

Q1: I used Dichloromethane (DCM) as my reaction solvent. Can I quench directly? AGENT RESPONSE: ABSOLUTELY NOT. Sodium azide reacts with DCM to form Diazidomethane (


), which is a highly sensitive explosive (more sensitive than nitroglycerin). You must swap the solvent to Toluene, Ether, or EtOAc before any acidification or quenching steps.

Q2: My starch-iodide paper isn't turning blue, but I added the calculated amount of nitrite. AGENT RESPONSE: The nitrite can decompose or react with other species in your crude mixture. Add more sodium nitrite solution in 10% increments until the starch-iodide test is positive. You must maintain an excess of nitrite to ensure the azide is the limiting reagent.

Q3: Can I just use bleach (Sodium Hypochlorite) to kill the azide? AGENT RESPONSE: This is not recommended. While bleach can oxidize azide, the reaction is often slow, pH-dependent, and can generate toxic Chlorine gas or explosive Nitrogen Trichloride (


) if amines are present. Stick to the Nitrous Acid method.

Q4: How do I know if my product (Tetrazole) survived the quench? AGENT RESPONSE: Most 5-substituted tetrazoles are stable to nitrous acid. However, if your molecule contains primary amines or other nucleophilic sites, they may be nitrosated. In that case, use Protocol B , but wash the organic layer with pH 10 buffer first (keeping azide in the aqueous layer) before quenching the aqueous waste separately.

Module 4: Data & Safety Tables

Safety Thresholds & Toxicity
CompoundHazard TypeExposure Limit (Ceiling)Notes
Sodium Azide Acute Toxin0.29 mg/m³ (ACGIH)Skin absorption is rapid.[6] LD50 (Oral Rat) = 27 mg/kg.[6]
Hydrazoic Acid Volatile/Explosive0.11 ppmForms immediately upon acidification. Smells pungent (headache inducing).
Diazidomethane High ExplosiveN/A (Zero Tolerance)Forms if DCM/CHCl3 is used.[4] Do not rotary evaporate to dryness.
Quenching Method Comparison
MethodEfficiencySafety RiskSuitability
Nitrous Acid (

)
High (>99.9%)Moderate (NOx fumes)Industry Standard. Best for bulk removal.
Ammonium Cerium Nitrate HighLowGood for analytical cleaning, too expensive for synthesis scale.
Acidic Venting LowExtreme (

gas)
Do Not Use. Venting

is environmentally and physically hazardous.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][11] [Link]

  • Keicher, T., & Löbbecke, S. (2001). Organic Azides: Syntheses and Applications. In Organic Azides. Wiley-VCH. (Standard reference for azide handling).
  • Organic Syntheses. (2010). Safe Handling of Azides. Org. Synth. Coll. Vol. 9, p.422.[12] [Link]

  • Betterton, E. A. (2003). Environmental Fate of Sodium Azide.
  • European Chemicals Agency (ECHA). (2023). Sodium Azide - Substance Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: UV-Vis Absorption Spectra of 1-Isopropyl-5-mercaptotetrazole (IPMT)

Executive Summary 1-Isopropyl-5-mercaptotetrazole (IPMT) is a critical heterocyclic intermediate, primarily utilized as a side-chain precursor in the synthesis of cephalosporin antibiotics (e.g., Cefotiam, Cefamandole)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-5-mercaptotetrazole (IPMT) is a critical heterocyclic intermediate, primarily utilized as a side-chain precursor in the synthesis of cephalosporin antibiotics (e.g., Cefotiam, Cefamandole). Its spectral characterization is essential for purity profiling and reaction monitoring.

Unlike simple aromatics, IPMT exhibits significant solvatochromism and tautomeric equilibrium that dictate its UV-Vis profile. In aqueous media, it displays a primary absorption maximum (


) at approximately 224 nm , while in organic solvents like ethanol, this band undergoes a bathochromic shift to ~247 nm . This guide analyzes these spectral features, comparing them with structural analogs to provide a robust reference for analytical method development.

Chemical Context & Spectral Origins[1][2][3][4][5]

Tautomerism: The Thione-Thiol Equilibrium

The UV-Vis spectrum of IPMT is governed by the equilibrium between its thione (1-isopropyl-1,4-dihydro-5H-tetrazole-5-thione) and thiol (1-isopropyl-5-mercaptotetrazole) forms.

  • Thione Form (Dominant): In solution, 1-substituted-5-mercaptotetrazoles exist predominantly as the thione. The C=S chromophore is responsible for the characteristic absorption bands.

  • Thiol Form (Minor): The thiol form is less stable in polar solvents but can be trapped via S-alkylation.

Chromophores and Electronic Transitions[6]
  • 
     Transition:  High-intensity band observed in the deep UV (< 210 nm).
    
  • 
     Transition:  The diagnostic band for the thione moiety (C=S), appearing between 220–250 nm  depending on solvent polarity.
    

Tautomerism Thione Thione Form (Dominant in Solution) λmax ~224-247 nm Thiol Thiol Form (Minor/Transient) λmax < 220 nm Thione->Thiol  Equilibrium  

Figure 1: Tautomeric equilibrium of IPMT. The thione form dominates the spectral profile in standard analytical solvents.

Comparative Spectral Analysis

To validate the spectral data of IPMT, we compare it with its closest structural analogs: 1-Methyl-5-mercaptotetrazole (MMT) and 1-Phenyl-5-mercaptotetrazole (PMT) .

CompoundStructureSolvent

(nm)
Spectral Feature
IPMT (Isopropyl)Alkyl-substitutedWater224 ± 2 Sharp peak; primary analytical band.
Ethanol247 ± 2 Bathochromic shift due to solvent polarity/H-bonding.
MMT (Methyl)Alkyl-substitutedWater224 Identical chromophore to IPMT; alkyl chain length has negligible electronic effect.
Ethanol247 Confirms the solvatochromic trend of alkyl-tetrazole-thiones.
PMT (Phenyl)Aryl-substitutedMethanol251 Red-shifted due to conjugation between the phenyl ring and tetrazole system.

Key Insight: The isopropyl group in IPMT is electronically similar to the methyl group in MMT. Therefore, protocols established for MMT (a common impurity standard) are directly transferable to IPMT with high confidence.

Experimental Protocol: Determination of and

This protocol is designed to determine the molar absorptivity (


) and validate the 

for purity analysis.
Reagents & Equipment[7]
  • Analyte: 1-Isopropyl-5-mercaptotetrazole (>98% purity).

  • Solvents: HPLC-grade Water and Ethanol (spectral grade).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of IPMT accurately.

    • Dissolve in 100 mL of solvent (Water or Ethanol) to create a

      
       stock.
      
    • Note: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare five dilutions from the stock:

      
      .
      
    • Use the same solvent for dilution to maintain spectral consistency.

  • Spectral Scanning:

    • Baseline Correction: Run a blank scan with pure solvent from 200 nm to 400 nm.

    • Measurement: Scan the

      
       sample.
      
    • Identify

      
      :  Record the wavelength of maximum absorbance (expect ~224 nm in water).
      
  • Calculation of Molar Absorptivity (

    
    ): 
    
    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      in mol/L).
    • Calculate slope (

      
      ) using the Beer-Lambert Law: 
      
      
      
      .

Protocol Start Start: 10 mg IPMT Dissolve Dissolve in 100 mL Solvent (Stock: 100 µg/mL) Start->Dissolve Dilute Prepare Dilutions (5 - 25 µg/mL) Dissolve->Dilute Scan UV Scan (200-400 nm) Determine λmax Dilute->Scan Calc Calculate ε (Slope of A vs C) Scan->Calc

Figure 2: Workflow for the spectrophotometric characterization of IPMT.

Applications in Drug Development

  • Impurity Profiling: IPMT is monitored as a "Related Substance" in cephalosporin monographs (e.g., USP/EP methods for Cefotiam).

  • Detection Wavelength: For HPLC analysis, a detection wavelength of 210–220 nm is recommended to maximize sensitivity, as this captures the edge of the strong

    
     transition while remaining specific to the tetrazole ring.
    
  • Reaction Monitoring: The disappearance of the thione band can indicate successful S-alkylation during drug synthesis (conversion to the thioether linkage).

References

  • National Institute of Health Sciences (Japan). (2006). Ultraviolet-visible Reference Spectra: 1-Methyl-1H-tetrazole-5-thiol. JP XVI General Tests.

    • Source: (Proxy data for alkyl-tetrazole-thiones).

  • PubChem. (2025).[1] 1-Methyl-5-mercaptotetrazole Compound Summary.

    • Source:

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers.

    • Source:

  • U.S. Pharmacopeia (USP).USP Monograph: Cefotiam Hydrochloride. (Standard for impurity analysis referencing tetrazole side chains).

    • Source:

  • ResearchGate. (2008).

    • Source:

Sources

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Feasible Synthetic Routes

Reactant of Route 1
1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol
Reactant of Route 2
1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol
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